Quercetin-3'-glucoside

Description

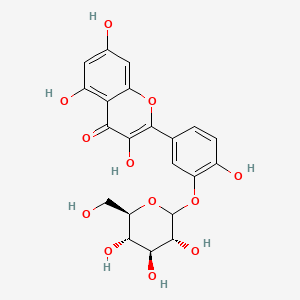

The compound 4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy- (CAS: 19254-30-9), also known as Quercetin-3'-O-glucoside, is a flavonoid glycoside derived from quercetin, a well-studied flavonol. Its molecular formula is C21H20O12, with a molecular weight of 464.38 g/mol . The structure features a benzopyranone core substituted with hydroxyl groups at positions 3, 5, and 7, and a beta-D-glucopyranosyl moiety attached to the 3'-hydroxyphenyl group. This glycosylation enhances solubility and bioavailability compared to the aglycone form, making it relevant in nutraceutical and pharmaceutical research.

Structure

3D Structure

Properties

CAS No. |

19254-30-9 |

|---|---|

Molecular Formula |

C21H20O12 |

Molecular Weight |

464.4 g/mol |

IUPAC Name |

3,5,7-trihydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

InChI |

InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-3-7(1-2-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15-,17+,19-,21-/m1/s1 |

InChI Key |

YLWQTYZKYGNKPI-HMGRVEAOSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |

Synonyms |

quercetin 3'-O-glucoside |

Origin of Product |

United States |

Preparation Methods

Advantages Over Chemical Methods

-

Reduced solvent waste : Aqueous systems replace organic solvents.

-

Lower energy input : Reactions proceed efficiently at moderate temperatures.

-

Scalability : Enzymes are recyclable, reducing production costs.

Mechanistic Insights and Byproduct Analysis

Lithiation-Cyclization Pathway

Lithiation of 1,3,5-trimethoxybenzene generates a resonance-stabilized anion, which attacks the carbonyl group of 1-methyl-4-piperidone. Acidic workup induces cyclodehydration, forming the tetrahydropyridine intermediate. Oxidation with hydrogen peroxide introduces hydroxyl groups at positions 3, 5, and 7.

Glycosylation Stereochemistry

The β-configuration of the glucopyranosyl group arises from neighboring-group participation by the acetylated C2 hydroxyl, which transiently forms an oxonium ion, ensuring stereochemical fidelity.

Enzymatic Specificity

Hesperidinase selectively cleaves α-1,6-rhamnosidic bonds, while glucose oxidase prevents oxidative degradation of the aglycone.

Industrial and Environmental Considerations

Chemical methods, though high-yielding, require hazardous reagents (e.g., BF₃ etherate) and generate acidic waste. Phase-transfer catalysis mitigates these issues but still relies on halogenated solvents. Biocatalysis offers a sustainable alternative but faces challenges in enzyme cost and stability .

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy- undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: This can affect the carbonyl group in the benzopyran ring.

Substitution: Halogenation and subsequent substitution reactions are common, especially in the presence of palladium catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, halogenating agents, and various organic solvents. Reaction conditions often involve moderate temperatures and controlled environments to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, vinylated chromones are a common product when using palladium-catalyzed coupling reactions .

Scientific Research Applications

Antioxidant Activity

The compound demonstrates significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Antioxidants play a vital role in protecting cells from damage caused by free radicals. Studies have shown that flavonoids can scavenge free radicals and enhance the body’s antioxidant defenses, potentially reducing the risk of chronic diseases such as cancer and cardiovascular disorders.

Anticancer Effects

Research indicates that this compound may possess anticancer properties. In vitro studies have highlighted its ability to induce apoptosis (programmed cell death) in various cancer cell lines. For instance, it has been shown to inhibit the proliferation of human breast adenocarcinoma (MCF-7) and prostate cancer (PC-3) cells by modulating key signaling pathways involved in cell survival and growth .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. This property suggests potential therapeutic applications in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases.

Cardiovascular Health

Flavonoids are known for their cardioprotective effects. The compound may help improve endothelial function, reduce blood pressure, and lower cholesterol levels. Research has indicated that dietary intake of flavonoids is associated with a reduced risk of cardiovascular diseases .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases such as Alzheimer’s disease. Studies suggest that it may inhibit amyloid-beta-induced apoptosis in neuronal cells, thereby offering potential benefits for cognitive health .

Antimicrobial Activity

Emerging research has identified antimicrobial properties associated with this compound, indicating its potential use in developing natural antimicrobial agents against various pathogens.

High-Performance Liquid Chromatography (HPLC)

The analytical separation of this compound can be effectively achieved using HPLC techniques. Specific methods involve reverse-phase chromatography with acetonitrile and water as the mobile phase, allowing for the precise quantification and analysis of the compound in various samples .

Case Studies

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways related to inflammation and oxidative stress. The hydroxyl groups in the compound play a crucial role in its antioxidant activity, scavenging free radicals and protecting cells from damage .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and biological activities:

Key Observations:

Glycosylation Patterns: The target compound’s glucosyl group at the 3'-position distinguishes it from Daidzin (7-O-glucoside) and Neocomplanoside (6-O-acetyl-glucoside). Acetylation in neocomplanoside may enhance lipophilicity and enzymatic stability .

Isoflavone vs. Flavonol Backbones: Daidzin is an isoflavone (phenyl group at C3), whereas the target compound is a flavonol (hydroxyl at C3). This difference influences receptor binding; isoflavones like Daidzin are phytoestrogens, while flavonols exhibit broader antioxidant activity .

Sulfation vs. Glycosylation :

- Isorhamnetin 3-sulfate (CAS 549-31-5) replaces the glucosyl group with a sulfate, significantly altering solubility and pharmacokinetics. Sulfated derivatives often show reduced cellular uptake but enhanced plasma stability .

Biological Activity

The compound 4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy- is a complex flavonoid derivative notable for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of benzopyran derivatives, characterized by a benzopyran backbone and various hydroxyl and glycosidic substituents. The presence of the beta-D-glucopyranosyl moiety enhances its solubility and bioavailability, contributing to its biological efficacy.

Molecular Formula and Weight

- Molecular Formula : C₁₄H₁₄O₇

- Molecular Weight : Approximately 286.26 g/mol

Antioxidant Properties

Benzopyran derivatives are known for their antioxidant capabilities. The hydroxyl groups in the structure can scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that compounds with similar structures exhibit significant antioxidant activity, which may be beneficial in preventing chronic diseases associated with oxidative damage .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, studies have demonstrated that related benzopyran compounds can reduce the expression of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical mediators in inflammation .

Anticancer Activity

The anticancer potential of 4H-1-benzopyran-4-one derivatives has been extensively studied. In vitro assays reveal that these compounds exhibit cytotoxic effects against various cancer cell lines. For example, specific analogs have shown IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells while being minimally cytotoxic to normal cells . The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Benzopyran Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Toxicity to Normal Cells |

|---|---|---|---|

| Compound A | MDA-MB-231 | 5.2 | Low |

| Compound B | HEK-293 | 102.4 | Moderate |

| Compound C | CCRF-CEM | 15.0 | Low |

Antidiabetic Effects

Preliminary studies suggest that this compound may also possess antidiabetic properties by inhibiting key enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. These effects could help in managing blood glucose levels in diabetic patients .

The biological activities of this compound are largely attributed to its ability to interact with various biological targets:

- Inhibition of Protein Kinase C (PKC) : Certain derivatives selectively inhibit PKC isoforms, which are implicated in cancer progression and inflammation .

- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to cell death while sparing normal cells .

- Regulation of Enzymatic Activity : Its effects on enzymes involved in inflammatory processes highlight its potential as an anti-inflammatory agent.

Study on Anticancer Activity

A study investigated the antiproliferative effects of several benzopyran derivatives on MDA-MB-231 cells. The results indicated that these compounds could significantly reduce cell viability through apoptotic mechanisms. The study emphasized the need for further research into structure-activity relationships to optimize therapeutic efficacy .

Study on Antidiabetic Properties

Another research effort focused on the antidiabetic potential of flavonoids similar to our compound. It was found that these compounds effectively inhibited α-glucosidase activity, suggesting a viable pathway for diabetes management through dietary flavonoids .

Q & A

Q. How can researchers resolve conflicting data on the compound’s cytotoxicity in different cell lines?

- Methodological Answer :

- Cell Viability Controls : Include positive (e.g., doxorubicin) and negative controls in MTT/WST-1 assays.

- Cell Line Authentication : Verify cell origins via STR profiling to exclude contamination.

- Dose-Response Curves : Use IC50 values and Hill slopes to compare potency across studies. Reference safety data for handling precautions .

Data Contradiction Analysis

Q. How to address variability in reported stability under oxidative conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to H2O2 or UV light, then quantify degradation products via LC-MS. Compare kinetics under standardized conditions (e.g., ICH guidelines).

- Replicate Experimental Setups : Control oxygen levels, light exposure, and solvent composition to isolate variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.